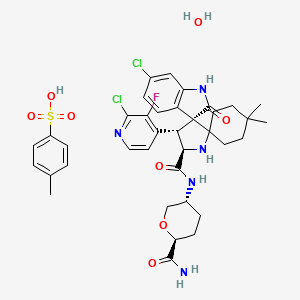

Milademetan tosylate hydrate

Content Navigation

CAS Number

Product Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Milademetan MDM2 inhibitor mechanism of action

Molecular Mechanism of Action

The core mechanism of milademetan centers on disrupting a critical cancer-associated protein-protein interaction. The table below summarizes the key molecular targets and the resulting pharmacological activity.

| Target / Mechanism | Biological Consequence | Required Genetic Context |

|---|---|---|

| Mouse Double Minute 2 (MDM2) protein [1] [2] | Inhibition of MDM2-p53 binding [2] | Tumors with wild-type TP53 [3] |

| MDM2-p53 interaction [4] [2] | Stabilization of p53 protein, preventing its degradation [2] [3] | |

| p53 transcriptional activity | Transactivation of p53 target genes, leading to cell cycle arrest and apoptosis [3] |

Milademetan functions as a molecular mimic of the p53 protein. It is designed to bind with high affinity to the p53-binding pocket on the MDM2 protein [2]. This binding physically blocks MDM2 from interacting with and ubiquitinating p53. Normally, MDM2-mediated ubiquitination marks p53 for proteasomal degradation; by inhibiting this interaction, milademetan prevents p53 degradation, leading to its accumulation and activation within the cell [3].

The following diagram illustrates this core mechanism and its cellular consequences:

Figure 1: Milademetan disrupts the MDM2-p53 negative feedback loop, stabilizing p53 and triggering anti-tumor effects.

Preclinical & Clinical Evidence

In Vitro and In Vivo Efficacy

Preclinical studies demonstrate milademetan's potent anti-tumor activity in various models. The data below summarizes key efficacy findings.

| Cancer Model | Experimental Findings | Biological Evidence |

|---|---|---|

| Merkel Cell Carcinoma (MCC) - MKL-1 cell line [3] | Dose-dependent reduction in cell viability | Triggered rapid and sustained p53 response, induced apoptosis |

| MCC Patient-Derived Xenograft (PDX) [3] | Dose-dependent tumor growth inhibition | Confirmed in vivo efficacy via oral administration |

| Broad Human Cancer Cell Lines (with wild-type p53) [1] | Inhibited cancer cell growth | Restored p53 signaling pathway activity |

Clinical Pharmacokinetics and Safety

A phase I dose-escalation study in Japanese patients with solid tumors established the foundational clinical profile of milademetan [1]. Key quantitative results are summarized below.

| Dose Cohort | Most Frequent Treatment-Emergent Adverse Events (TEAEs) | Dose-Limiting Toxicities (DLTs) | Pharmacokinetics |

|---|---|---|---|

| 60 mg (n=3) | Nausea (72.2%), decreased appetite (61.1%), platelet count decreased (61.1%), WBC decreased (50.0%), fatigue (50.0%), anemia (50.0%) [1] | Not observed at this dose [1] | Plasma concentrations increased in a dose-dependent manner [1] |

| 90 mg (n=11) | (Same TEAEs, varying frequency/grade) [1] | Not observed at this dose [1] | |

| 120 mg (n=4) | (Same TEAEs, varying frequency/grade) [1] | Observed: 3 events of platelet count decreased, 1 event of nausea [1] |

The study concluded that the recommended Phase II dose is 90 mg, administered once daily on a 21-days-on/7-days-off schedule (21/28-day cycle) [1]. Regarding efficacy, stable disease was observed in 43.8% (7/16) of evaluated patients, indicating modest antitumor activity [1].

Detailed Experimental Protocols

To facilitate further research and validation, here are the methodologies from key studies on milademetan.

In Vitro Cell Viability Assay (MCC Models) [3]

- Cell Lines: MKL-1, and other MCC cell lines with wild-type TP53.

- Compound Treatment: Cells were treated with a dose range of milademetan.

- Assay: Cell viability was measured using the CellTiter-Glo luminescent cell viability assay, which quantifies ATP as a marker of metabolically active cells.

- Duration: Treatment typically lasted for 5-7 days, with viability measured at defined intervals to generate dose-response curves and calculate IC50 values.

In Vivo Xenograft Efficacy Study (MCC Models) [3]

- Animal Models: Mice bearing MKL-1 cell line-derived xenografts or patient-derived xenograft (PDX) tumors.

- Dosing Regimen: Milademetan was administered orally, once daily, often on an intermittent schedule (e.g., 3 days on/4 days off, or 5 days on/2 days off).

- Study Arms: Typically included a vehicle control group and multiple dose-level groups of milademetan.

- Endpoint Measurements:

- Tumor Volume: Measured regularly using calipers.

- Body Weight: Monitored as an indicator of systemic toxicity.

- Pharmacodynamic Analysis: At study end, tumors were harvested for Western blotting or immunohistochemistry to confirm p53 stabilization and upregulation of downstream markers like p21.

Clinical Safety and Pharmacokinetics Assessment (Phase I) [1]

- Study Design: Open-label, dose-escalation study in patients with advanced solid tumors.

- Dosing Schedule: Oral milademetan was given once daily on Days 1-21 of a 28-day cycle.

- DLT Evaluation Period: The first 28-day cycle.

- Safety Monitoring: TEAEs were recorded and graded according to the Common Terminology Criteria for Adverse Events (CTCAE). Specific hematological parameters (platelet count, neutrophil count, etc.) were closely monitored.

- Pharmacokinetic Sampling: Blood samples were collected at various time points after dosing to determine key parameters like maximum plasma concentration (Cmax) and area under the concentration-time curve (AUC).

Milademetan represents a targeted therapeutic strategy for cancers with wild-type TP53. While clinical activity has been observed, its ultimate utility will be shaped by ongoing research aimed at overcoming resistance mechanisms and identifying the most responsive patient populations [4].

References

- 1. Safety and pharmacokinetics of milademetan, a MDM2 ... [pmc.ncbi.nlm.nih.gov]

- 2. Targeting p53–MDM2 interaction by small-molecule inhibitors [jhoonline.biomedcentral.com]

- 3. Milademetan is a highly potent MDM2 inhibitor in Merkel ... [insight.jci.org]

- 4. Resistance mechanisms to inhibitors of p53-MDM2 ... [pubmed.ncbi.nlm.nih.gov]

what is Milademetan tosylate hydrate used for in research

Molecular Mechanism of Action and Experimental Data

Milademetan is a targeted therapy designed to reactivate the p53 tumor suppressor protein specifically in cancer cells with wild-type TP53.

Mechanism of Action: Reactivating the p53 Pathway

In many cancers, the p53 protein is functionally inactivated not by mutation but through overexpression of its negative regulator, MDM2 (Mouse Double Minute 2 homolog). MDM2 binds to p53, tagging it for degradation and thus preventing it from performing its tumor-suppressor functions [1] [2].

As an MDM2 antagonist, milademetan binds to MDM2, disrupting the MDM2-p53 interaction. This stabilizes the p53 protein, leading to its accumulation and reactivation. Restored p53 then functions as a transcription factor, turning on genes that induce G1 cell cycle arrest, senescence, and apoptosis (programmed cell death) in the cancer cell [3] [2]. The pathway is summarized below:

Key Preclinical and Clinical Experimental Data

The primary efficacy outcome in clinical studies is typically tumor response, assessed using disease-specific criteria. The primary safety outcome is the profile of treatment-emergent adverse events (TEAEs), graded for severity [4].

In Vitro Cell Viability Assay This foundational experiment demonstrates the direct anti-cancer effect of milademetan.

- Objective: To determine the concentration of milademetan that kills 50% of cancer cells (IC50) after a set time [3] [5].

- Protocol:

- Cell Lines: Use cancer cell lines confirmed to be wild-type TP53 (e.g., neuroblastoma lines SK-N-SH, SH-SY5Y) [3] [5].

- Treatment: Plate cells and treat with a range of milademetan concentrations (e.g., 0-2000 nM) for 24-72 hours [3] [5].

- Viability Measurement: Use a standard assay like MTT or CellTiter-Glo to measure metabolically active cells after treatment [3] [5].

- Data Analysis: Plot % viability vs. log(drug concentration) and calculate IC50 values [3] [5].

- Key Data: Milademetan reduces cell viability in a dose- and time-dependent manner. Reported IC50 values in neuroblastoma lines after 72 hours range from ~18 nM to 53 nM [3] [5].

In Vivo Xenograft Model Study This tests the efficacy and tolerability of milademetan in a living organism.

- Objective: To assess if milademetan can delay tumor growth and improve survival in an animal model [3] [5].

- Protocol:

- Model Generation: Immunocompromised mice are subcutaneously injected with human cancer cells (e.g., SH-SY5Y) to form xenograft tumors [3] [5].

- Dosing: Once tumors are established, mice are treated with milademetan (e.g., 50 mg/kg) or a vehicle control via oral gavage. An intermittent dosing schedule (e.g., 4 days on/2 days off) is often used to manage toxicity [3] [5].

- Endpoint Monitoring: Tumor volume and body weight are measured regularly. Survival is tracked [3] [5].

- Key Data: Milademetan treatment significantly delays neuroblastoma xenograft tumor growth and improves survival in mice by activating the TP53 signaling pathway [3] [5].

Clinical Trial Efficacy and Safety Profile

Clinical trials have shown that milademetan has a recognizable but manageable safety profile, though its efficacy as a single agent has been limited.

The table below summarizes efficacy and common adverse events from two representative clinical studies:

| Trial & Regimen | Efficacy Outcomes | Most Common TEAEs (Any Grade) | Most Common Grade 3/4 TEAEs |

|---|

| Phase 1 in AML/HR-MDS (Monotherapy, n=57) [4] | - CR: 2 pts (4.2%)

- CRi: 1 pt (2.1%)

- CRc: 3 pts (6.3%) | - Nausea, vomiting, diarrhea [4] | - Thrombocytopenia (39.5%)

- Neutropenia (25.5%)

- Anemia (18.6%) [6] | | Phase 1 in AML (Milademetan + LDAC ± Venetoclax, n=16) [7] | - Overall Response: 2 pts (13%) (CR with incomplete hematological recovery) | - Significant gastrointestinal toxicity [7] | - Gastrointestinal (≥50% of pts) [7] |

Future Research Directions

Despite setbacks in some late-stage trials, research continues to explore milademetan's potential. Future directions focus on rational combinations and refined patient selection [6]:

- Combination with Immunotherapy: A Phase 1/2 trial (MANTRA-4) planned to evaluate milademetan combined with atezolizumab (an anti-PD-L1 antibody) in solid tumors with specific genetic alterations (loss of CDKN2A and wild-type p53) [6].

- Tumor-Agnostic Strategy: The MANTRA-2 trial is a Phase 2 basket trial investigating milademetan in various solid tumors based solely on the presence of MDM2 amplification, a biomarker hypothesized to predict response [6].

References

- 1. p53 biology and reactivation for improved therapy in MDS and ... [biomarkerres.biomedcentral.com]

- 2. milademetan tosylate [mycancergenome.org]

- 3. Milademetan tosylate hydrate (DS-3032b) [medchemexpress.com]

- 4. Phase 1 dose escalation study of the MDM2 inhibitor ... [pmc.ncbi.nlm.nih.gov]

- 5. Milademetan (DS-3032) | MDM2 Inhibitor [medchemexpress.com]

- 6. Rain Oncology Announces Topline Results from Phase 3 ... [rainoncology.com]

- 7. A Phase I study of Milademetan (DS3032b) in combination ... [pubmed.ncbi.nlm.nih.gov]

Milademetan tosylate hydrate solubility DMSO

Physicochemical Properties & Solubility

The table below outlines the core identifiers and solubility data for Milademetan tosylate hydrate.

| Property | Value |

|---|---|

| CAS Number | 2095625-97-9 [1] |

| Molecular Formula | C37H44Cl2FN5O8S [1] |

| Molecular Weight | 808.74 g/mol [1] |

| Solubility in DMSO | ~200 mg/mL (247.30 mM) [1] |

| Purity | ≥98% [1] |

| Form | Solid Powder [1] |

Biological Activity & Assay Data

Milademetan is a potent, selective, and orally active MDM2 inhibitor. The table below summarizes its key experimental findings.

| Aspect | Findings |

|---|---|

| Mechanism of Action | Binds to MDM2, preventing its interaction with p53. This inhibits p53 degradation, restoring its tumor-suppressor function and leading to cell cycle arrest and apoptosis [2] [3]. |

| In Vitro Activity | Inhibits viability of neuroblastoma cells (wild-type TP53) in a dose- and time-dependent manner. Reported IC50 values after 72h treatment range from 17.7 nM to 52.63 nM across various cell lines (e.g., SK-N-SH, SH-SY5Y) [2] [3]. |

| In Vivo Efficacy | Oral administration (50 mg/kg) in mouse xenograft models delays tumor growth and improves survival [2] [3]. |

Experimental Protocols for In Vitro Assays

For cell-based assays, preparing a stock solution in DMSO is the common first step. Below is a generalized protocol based on the search results.

- Stock Solution Preparation: Dissolve this compound in DMSO to a concentration of 10-16.7 mM [2] [3]. This stock can be aliquoted and stored at -20°C or -80°C.

- Cell Viability Assay (Example):

- Cell Lines: Use cancer cell lines harboring wild-type TP53, such as SK-N-SH or SH-SY5Y [2] [3].

- Dosing: Treat cells with a concentration range of 0-2000 nM of Milademetan [2] [3].

- Incubation: Incubate for 24 to 72 hours to observe time-dependent effects [2] [3].

- Analysis: Measure cell viability using standard assays (e.g., MTT). Calculate IC50 values from the dose-response data [2] [3].

Critical Consideration: DMSO Solvent Effects

While DMSO is indispensable for solubilizing compounds like Milademetan, the search results highlight that it is not biologically inert and can significantly influence experimental outcomes.

- Concentration Matters: Even ultra-low concentrations (0.0008% - 0.004% v/v) can cause broad, heterogeneous, and cell-line-specific changes in the expression and activation levels of signaling proteins [4].

- Large-Scale Molecular Changes: A study exposing 3D microtissues to 0.1% DMSO detected drastic changes in the transcriptome (thousands of differentially expressed genes), large-scale deregulation of microRNAs, and alterations in the DNA methylation landscape [5].

- Protein Interaction: DMSO can bind to proteins with low affinity, which may potentially interfere with ligand-binding studies, though it does not always induce major conformational changes [6].

Recommendation for Researchers: It is critical to use the lowest possible concentration of DMSO that maintains the compound in solution. The DMSO concentration in your final experimental treatment should never exceed 0.1% v/v, and vehicle control groups must be meticulously included to account for any solvent-induced effects [4] [5].

Signaling Pathway Diagram

The following diagram illustrates the core mechanism of action of Milademetan, focusing on the p53 signaling pathway restoration.

core mechanism of Milademetan.

References

- 1. This compound [xcessbio.com]

- 2. (DS 3032b; DS 3032) | MDM2 inhibitor Milademetan [invivochem.com]

- 3. Milademetan (DS-3032) | MDM2 Inhibitor [medchemexpress.com]

- 4. Heterogeneous Off-Target Effects of Ultra-Low Dose Dimethyl ... [pmc.ncbi.nlm.nih.gov]

- 5. DMSO induces drastic changes in human cellular ... [nature.com]

- 6. Unveiling the Solvent Effect: DMSO Interaction with Human ... [mdpi.com]

Milademetan storage conditions stability

Physical & Chemical Properties

The table below summarizes the basic identifying information and known properties for Milademetan.

| Property | Description |

|---|---|

| CAS Number | 1398568-47-2 [1] [2] [3] |

| Molecular Formula | C₃₀H₃₄Cl₂FN₅O₄ [1] [2] [3] |

| Molecular Weight | 618.53 g/mol [1] [2] [3] |

| Appearance | Solid; white to light yellow [3] |

| Melting Point | Not specified in the search results |

Storage Conditions and Solubility

For laboratory use, the recommended storage conditions and solubility data are as follows.

| Parameter | Condition | Details / Values |

|---|---|---|

| Solid Form Storage | -20°C [1] [3] | Recommended for powder [1] [3]. Also viable at 4°C for 2 years [3]. |

| Solution Form Storage | -80°C [2] [3] or -20°C [2] [3] | In solvent; -80°C for 6 months, -20°C for 1 month [3]. |

| General Handling | Tightly sealed container, cool, well-ventilated area [1]. | Protect from direct sunlight and sources of ignition. Avoid dust formation [1]. |

| Solubility (in DMSO) | 100 mg/mL (161.67 mM) [4] [2] | Hygroscopic DMSO can reduce solubility; use fresh DMSO [4]. |

| Solubility (in Ethanol) | 25 mg/mL (40.41 mM) [4] [2] | - |

| Solubility (in Water) | Insoluble [4] [2] | - |

Safety and Handling Considerations

Safe laboratory practices are crucial when handling Milademetan.

| Aspect | Recommendation |

|---|---|

| GHS Hazard Statements | H302 (Harmful if swallowed), H410 (Very toxic to aquatic life with long-lasting effects) [1]. |

| Personal Protective Equipment (PPE) | Safety goggles, protective gloves, impervious clothing, and a suitable respirator [1]. |

| Engineering Controls | Use with appropriate exhaust ventilation [1]. |

| Incompatible Materials | Strong acids/alkalis, strong oxidizing/reducing agents [1]. |

Experimental Use and Formulation

The following experimental protocols are derived from research contexts and should be validated for your specific application.

In Vitro Reconstitution

For cell-based assays, Milademetan is often reconstituted in DMSO to create a concentrated stock solution [4] [2]. This stock is then diluted into the culture medium. The final concentration of DMSO in the cell culture medium should typically be kept below 0.1% to avoid cytotoxicity.

In Vivo Formulation

For animal studies, several formulations have been validated. The table below outlines two common methods.

| Formulation Type | Composition | Preparation Protocol |

|---|

| Clear Solution [2] [3] | 5% DMSO, 40% PEG300, 5% Tween-80, 50% ddH₂O [2] [3] | 1. Add 50 μL of 100 mg/ml clear DMSO stock to 400 μL PEG300 and mix. 2. Add 50 μL Tween-80 and mix. 3. Add 500 μL of ddH₂O to adjust volume to 1 mL. Use immediately [2]. | | Homogeneous Suspension [2] [3] | Carboxymethylcellulose sodium (CMC-Na) solution [2] [3] | Add 5 mg of Milademetan to 1 mL of CMC-Na solution and mix evenly to obtain a 5 mg/mL suspension [2]. |

Mechanism of Action Workflow

The following diagram illustrates the core mechanism of Milademetan and a general experimental workflow for assessing its activity in TP53 wild-type cancer models, based on the search results [5] [6].

Summary and Key Considerations

The available data provides a solid foundation for handling Milademetan in a research setting. For a complete stability profile, please consult the following key points:

- Storage is Key: Adhere strictly to the recommended storage temperatures for both powder and solution forms to maintain stability [1] [2] [3].

- Confirm Formulation Stability: The provided in vivo formulations should be prepared fresh and used immediately for optimal results [2].

- Prioritize Safety: Always use appropriate PPE and follow safety protocols, as the compound is harmful if swallowed and toxic to the environment [1].

References

- 1. Milademetan|1398568-47-2|MSDS [dcchemicals.com]

- 2. Milademetan Datasheet [selleckchem.com]

- 3. Milademetan (DS-3032) | MDM2 Inhibitor [medchemexpress.com]

- 4. Milademetan | MDM2/MDMX inhibitor | Mechanism [selleckchem.com]

- 5. Milademetan in Advanced Solid Tumors with MDM2 ... - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Milademetan is a highly potent MDM2 inhibitor in Merkel ... [insight.jci.org]

Milademetan mechanism p53 activation wild-type TP53

Mechanism of Action and Signaling Pathway

The core mechanism of milademetan targets the MDM2-p53 regulatory axis. In normal cells, p53 levels are kept low by a negative feedback loop with MDM2, its key negative regulator [1] [2]. In certain cancers, MDM2 amplification leads to its overexpression, resulting in excessive degradation of p53 and a loss of tumor-suppressive function, even when the TP53 gene itself is wild-type [3].

Milademetan binds to MDM2, inhibiting its interaction with p53. This disruption prevents p53 ubiquitination and degradation, leading to rapid accumulation of stabilized, transcriptionally active p53 in the nucleus [4]. The resulting p53 activation initiates the transcription of genes responsible for cell cycle arrest (e.g., p21) and apoptosis (e.g., Puma, Bax), ultimately leading to cancer cell death [3] [5] [6].

The diagram below illustrates this core signaling pathway and the point of milademetan's intervention.

Quantitative Efficacy Data from Preclinical and Clinical Studies

Milademetan has demonstrated potent activity across various laboratory models and in clinical trials, quantified through standard oncological metrics.

Table 1: Preclinical In Vivo Efficacy in Xenograft Models

The antitumor activity of milademetan was evaluated in mouse models implanted with human cancer cells [3].

| Cancer Model | Model Type | Treatment Regimen | Key Efficacy Findings |

|---|---|---|---|

| SJSA1 (osteosarcoma) | Cell Line Xenograft | 100 mg/kg, once daily | Potent tumor growth inhibition (TGI) observed [3]. |

| Patient-Derived Xenograft (PDX) | Fresh tumor samples | 100 mg/kg, once daily | Potent tumor growth inhibition (TGI) observed [3]. |

Table 2: Clinical Efficacy in the MANTRA-2 Phase II Basket Trial

The MANTRA-2 trial (NCT05012397) evaluated milademetan in patients with advanced MDM2-amplified, TP53 wild-type solid tumors [3].

| Efficacy Endpoint | Result (n=31*) |

|---|---|

| Best Overall Response Rate (ORR) | 19.4% (6/31 patients) |

| ∟ Confirmed Partial Response (PR) | 3.2% (1/31 patients) |

| ∟ Unconfirmed Partial Responses (uPR) | 16.1% (5/31 patients) |

| Median Progression-Free Survival (PFS) | 3.5 months (95% CI: 1.8–3.7) |

| Notable Response | One patient with endometrial stromal sarcoma achieved 100% target lesion reduction [3]. |

*Patients with centrally confirmed MDM2amp and TP53-WT status.

Key Experimental Protocols for Assessing Activity

The search results detail several standard methodologies used to validate milademetan's mechanism and efficacy in preclinical models.

Cell Viability Assay (IC50 Determination)

This protocol measures the concentration of milademetan required to kill 50% of cancer cells (IC50) in vitro [3].

- Cell Plating: Plate MDM2-amplified, TP53-WT cancer cells in 384-well plates.

- Compound Incubation: Incubate cells with a dose range of milademetan for 72 hours.

- Viability Measurement: Add CellTiter-Glo reagent to generate a luminescent signal proportional to the amount of ATP present, which indicates the number of viable cells.

- Data Analysis: Calculate the IC50 value using non-linear regression software (e.g., GraphPad Prism 9) [3].

Western Blot Analysis

This method confirms target engagement by detecting the stabilization of p53 and induction of its downstream targets after treatment [3].

- Sample Preparation: Lyse cells or tumor tissue (e.g., from xenograft models) after treatment with milademetan or vehicle control.

- Protein Separation and Transfer: Denature lysates, resolve proteins by gel electrophoresis (e.g., on a 4-12% Bolt gel), and transfer them to a nitrocellulose membrane.

- Antibody Probing: Block the membrane and probe with primary antibodies against p53, p21, and a loading control (e.g., β-actin). Then, incubate with peroxidase-labeled secondary antibodies.

- Detection: Use enhanced chemiluminescence (ECL) reagent and capture the signal on radiographic film or with a digital imager to visualize protein levels [3].

In Vivo Xenograft Efficacy Studies

These experiments evaluate the antitumor activity of milademetan in a living organism [3].

- Model Generation: Implant MDM2-amplified, TP53-WT cancer cells (e.g., SJSA1) or fresh patient-derived tumor (PDX) samples into the flanks of immunodeficient mice.

- Randomization and Dosing: Once tumors reach a predetermined volume (~150 mm³), randomize mice into groups and begin treatment with either vehicle control or milademetan (e.g., 100 mg/kg, formulated in 0.5% methylcellulose).

- Tumor Monitoring: Measure tumor dimensions and body weight multiple times per week. Calculate tumor volume using the formula: ( V = 0.5 \times a \times b^2 ) (where

ais the long diameter andbis the short diameter). - Data Calculation: Calculate percent Tumor Growth Inhibition (%TGI) using the formula:

[1 - (Ti - T0)/(Vi - V0)] × 100, whereTis the average tumor volume in the treatment group andVis the average volume in the vehicle control group,iis a given day, and0is the start of treatment [3].

Clinical Safety and Emerging Challenges

While milademetan showed a manageable safety profile, two significant challenges emerged in the clinic.

- On-Target Toxicity: The most common Grade 3 or 4 adverse events were thrombocytopenia, neutropenia, anemia, and leukopenia [3]. This is considered an on-target, off-tumor effect because the MDM2-p53 axis is crucial for the survival of hematopoietic stem and progenitor cells [7].

- Emergence of TP53-Mutant Clonal Hematopoiesis: A notable finding from the MANTRA-2 trial was the emergence of multiple pathogenic TP53 mutations in the blood and bone marrow of some patients, which persisted after treatment discontinuation [7]. This suggests that MDM2 inhibition can exert selective pressure in the hematopoietic compartment, potentially conferring a risk for subsequent myeloid malignancies [7]. This represents a critical consideration for the long-term development of this drug class.

Future Directions for Research

Current evidence suggests that while milademetan can achieve tumor regressions, they are often short-lived [3]. Subsequent research efforts are focusing on:

- Combination Strategies: Testing milademetan with other anticancer agents to overcome resistance and achieve more durable clinical benefit [3].

- Biomarker Refinement: Further defining which patient subpopulations with MDM2 amplification are most likely to respond [3].

- Novel MDM2 Targeting Approaches: Developing next-generation compounds or alternative strategies to target the MDM2-p53 interaction more effectively [3].

References

- 1. Targeting p53 pathways: mechanisms, structures ... - Nature [nature.com]

- 2. Tumor Suppressor p53: Biology, Signaling Pathways, and ... [pmc.ncbi.nlm.nih.gov]

- 3. Milademetan in Advanced Solid Tumors with MDM2 ... [pmc.ncbi.nlm.nih.gov]

- 4. Milademetan is a highly potent MDM2 inhibitor in Merkel ... [insight.jci.org]

- 5. Recent findings on the role of wild-type and mutant p53 in ... [frontiersin.org]

- 6. p53 signaling in cancer progression and therapy [cancerci.biomedcentral.com]

- 7. MDM2 inhibition is associated with the emergence of TP53 ... [nature.com]

Milademetan in vitro cell viability assay protocol

Milademetan Mechanism of Action

Milademetan is a potent, selective, and orally available small-molecule inhibitor of the MDM2-p53 interaction [1]. In cancers with wild-type (WT) p53, the tumor suppressor p53 is often inactivated by its negative regulator, MDM2. Milademetan binds to MDM2, blocking this interaction and stabilizing p53. This leads to the transcriptional activation of p53 target genes, resulting in cell cycle arrest and apoptosis [2].

The diagram below illustrates this mechanism and a typical in vitro testing workflow.

Cell Viability Assay Protocol

The core of in vitro Milademetan testing involves assessing its effect on cell viability, typically using an ATP-based assay.

ATP-Based Cell Viability Assay (e.g., CellTiter-Glo) [1]

This protocol is adapted from methods used in referenced studies.

- Principle: Measures ATP levels, indicating metabolically active (viable) cells. The luciferase reaction produces luminescence proportional to the ATP present.

- Key Steps:

- Cell Seeding: Seed appropriate cancer cell lines (e.g., MKL-1, WaGa) in 96- or 384-well plates at a density that ensures cells are in log-phase growth at the end of the assay. Incubate for 24 hours to allow cell attachment.

- Compound Treatment: Prepare a serial dilution of Milademetan in DMSO and then in culture medium. The final DMSO concentration should be constant (e.g., 0.1%) across all wells, including controls.

- Tested Concentration Range: 0 - 2000 nM [2].

- Positive Control: 1-10 µM Staurosporine or other cytotoxic agent.

- Vehicle Control: Culture medium with 0.1% DMSO.

- Blank Control: Culture medium without cells.

- Incubation: Incubate cells with Milademetan for a defined period (e.g., 72 hours) at 37°C and 5% CO₂ [1].

- Viability Measurement:

- Equilibrate plate and CellTiter-Glo reagent to room temperature.

- Add a volume of reagent equal to the volume of culture medium in each well.

- Shake the plate for 2 minutes to induce cell lysis.

- Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

- Record luminescence using a plate reader.

- Data Analysis:

- Calculate the average luminescence for blanks, vehicle controls, and each treatment.

- Normalize treatment group readings to the vehicle control (set to 100% viability).

- Plot % viability vs. log₁₀(Milademetan concentration).

- Fit a dose-response curve (e.g., using a four-parameter logistic model) to calculate the IC₅₀ (half-maximal inhibitory concentration).

Quantitative Efficacy Data

The following table summarizes quantitative data from key studies on Milademetan's effect on cell viability in various cancer models.

Table 1: In Vitro Efficacy of Milademetan in Wild-Type p53 Cancer Models [1]

| Cell Line | Cancer Type | p53 Status | Assay Type | Incubation Time | IC₅₀ (nM) |

|---|---|---|---|---|---|

| MKL-1 | Merkel Cell Carcinoma | WT | ATP-based | 72 hours | ~100 - 250 * |

| WaGa | Merkel Cell Carcinoma | WT | ATP-based | 72 hours | ~10 - 50 * |

| PeTa | Merkel Cell Carcinoma | WT | ATP-based | 72 hours | ~10 - 50 * |

| MS-1 | Merkel Cell Carcinoma | Mutant | ATP-based | 72 hours | Resistant |

| MCC-301 (PDCL) | Merkel Cell Carcinoma | WT | ATP-based | 72 hours | Potent (Low nM) |

| MCC-336 (PDCL) | Merkel Cell Carcinoma | WT | ATP-based | 72 hours | Potent (Low nM) |

Note: PDCL = Patient-Derived Cell Line. * IC₅₀ values estimated from graph in [1].

Table 2: Efficacy in Neuroblastoma Models [2]

| Cell Line | p53 Status | Assay Type | Incubation Time | IC₅₀ (nM) |

|---|---|---|---|---|

| SK-N-SH | WT | Viability (72h) | 72 hours | 21.9 |

| SH-SY5Y | WT | Viability (72h) | 72 hours | 17.7 |

| IMR-32 | WT | Viability (72h) | 72 hours | 52.6 |

| IMR-5 | WT | Viability (72h) | 72 hours | 25.7 |

| LAN-5 | WT | Viability (72h) | 72 hours | 44.1 |

Key Experimental Considerations

- p53 Status is Critical: Milademetan's efficacy is highly dependent on the presence of wild-type p53. Always confirm the p53 status of your cell models before experimentation, as mutant p53 lines (e.g., MS-1) show resistance [1].

- Assay Selection: While ATP-based assays are standard, other methods can provide complementary data. Flow cytometry with Annexin V/PI staining can confirm apoptosis induction, and Western blotting can detect p53, p21, and PARP cleavage to verify the mechanism [1].

- Controls are Essential: Include vehicle (DMSO) controls to account for solvent toxicity and positive controls (e.g., Staurosporine) to confirm assay performance.

- Milademetan Handling:

- Solubility: ≥ 1.67 mg/mL (2.70 mM) in DMSO [2].

- Stock Solution: Prepare a high-concentration stock in DMSO (e.g., 10-20 mM) and store at -20°C to -80°C.

- Working Concentrations: Serial dilute the stock in culture medium immediately before use.

References

Application Notes and Protocols for Evaluating Milademetan in Preclinical Cancer Models

Introduction and Mechanism of Action

Milademetan (DS-3032b, RAIN-32) is a potent, selective, and orally available small-molecule inhibitor of the MDM2-p53 protein-protein interaction. [1] [2] Its mechanism centers on disrupting the critical regulatory relationship between MDM2 (murine double minute 2) and the tumor suppressor p53. In healthy cells, MDM2, an E3 ubiquitin ligase, binds to p53, targeting it for proteasomal degradation and maintaining it at low levels. This creates a negative feedback loop, as p53 transcriptionally activates MDM2. [1] [3] In many cancers, including a majority of neuroblastomas, the TP53 gene remains wild-type (WT), but the p53 protein's tumor-suppressor function is compromised due to MDM2 overexpression or amplification. [3] Milademetan binds to MDM2, displacing p53 and preventing its degradation. This leads to the stabilization and accumulation of p53, reactivating its transcriptional program and initiating potent cell cycle arrest and apoptosis in cancer cells. [1] [2] This mechanism is particularly relevant for neuroblastoma, a pediatric cancer with a very low TP53 mutation rate (~1-2%) but where MDM2 overexpression is relatively common and associated with poorer prognosis. [3]

Key Preclinical Findings and Rationale for Neuroblastoma

The table below summarizes the foundational preclinical evidence supporting the investigation of milademetan in WT p53 cancers, which provides the rationale for its application in neuroblastoma research.

Table 1: Summary of Preclinical Efficacy of Milademetan

| Cancer Model Type | Model Details (Cell Line/PDX) | p53 Status | Key Experimental Findings | Source |

|---|---|---|---|---|

| Merkel Cell Carcinoma (MCC) | MKL-1, WaGa, PeTa cell lines | Wild-Type | Sensitive to nanomolar concentrations of milademetan; induced p53, p21, and PUMA; triggered apoptosis. | [2] [4] |

| Merkel Cell Carcinoma (MCC) | MS-1 cell line | Mutant | Resistant to milademetan treatment. | [2] [4] |

| Merkel Cell Carcinoma (MCC) | MCC-301, MCC-336 (Patient-Derived Cell Lines) | Wild-Type | Highly sensitive to milademetan. | [2] [4] |

| Various Solid Tumors | SJSA1 xenograft model | Wild-Type | Milademetan (100 mg/kg, once daily) showed potent tumor growth inhibition. | [1] |

| Merkel Cell Carcinoma (MCC) | MKL-1 xenograft & PDX models | Wild-Type | Dose-dependent inhibition of tumor growth was observed. | [2] [4] |

The following diagram illustrates the core mechanistic pathway of milademetan, which is applicable to WT p53 neuroblastoma cells:

Detailed Experimental Protocols

Cell Viability and IC50 Determination Assay

This protocol is adapted from studies on Merkel cell carcinoma cell lines to determine the half-maximal inhibitory concentration (IC50) of milademetan, a critical measure of compound potency. [2]

- Principle: The assay measures ATP levels as an indicator of metabolically active cells, providing a sensitive readout of cell viability after drug treatment.

- Materials:

- Cell lines: Neuroblastoma cells with confirmed WT p53 status (e.g., SH-SY5Y, SK-N-SH) and, if available, a p53-mutant line as a control.

- Milademetan: Prepare a 10 mM stock solution in DMSO and store at -20°C.

- CellTiter-Glo Luminescent Cell Viability Assay Kit (Promega, Cat. No. G9243).

- 384-well white-walled, clear-bottom tissue culture plates.

- Multimode plate reader capable of detecting luminescence.

- Procedure:

- Cell Plating: Harvest exponentially growing neuroblastoma cells and seed them in the 384-well plates at a density optimized for your cell line (e.g., 500-2,000 cells per well in 50 μL of complete medium). Allow cells to adhere overnight.

- Compound Treatment: Prepare a serial dilution of milademetan in culture medium to create a concentration range (e.g., from 1 nM to 100 μM). Ensure the final DMSO concentration is consistent and non-cytotoxic (e.g., ≤0.1%). Add 50 μL of each dilution to the wells, creating the final treatment concentrations. Include a DMSO-only control (0% inhibition) and a blank control (cells lysed at time zero).

- Incubation: Incubate the plate for 72 hours at 37°C in a 5% CO₂ incubator.

- Viability Measurement: Equilibrate the plate and CellTiter-Glo reagent to room temperature for 30 minutes. Add a volume of CellTiter-Glo reagent equal to the volume of medium in each well (e.g., 50 μL). Mix the plate on an orbital shaker for 2 minutes to induce cell lysis, and then incubate in the dark for 10 minutes to stabilize the luminescent signal.

- Signal Detection: Record the luminescence using a plate reader (e.g., EnVision 2105).

- Data Analysis:

- Calculate the average luminescence for blanks and subtract this value from all other readings.

- Normalize the data from treated wells to the DMSO control wells (set to 100% viability).

- Plot the log10 of milademetan concentration versus the normalized percentage of cell viability.

- Fit the data using non-linear regression (e.g., four-parameter logistic curve) in software like GraphPad Prism 9 to calculate the IC50 value. [1] [2]

Western Blot Analysis of p53 Pathway Activation

This protocol confirms the on-target effect of milademetan by detecting the stabilization of p53 and the upregulation of its downstream targets. [1] [2]

- Principle: Western blotting is used to separate and detect specific proteins from cell lysates, allowing for the visualization of changes in protein levels and post-translational modifications.

- Materials:

- RIPA Lysis Buffer supplemented with protease and phosphatase inhibitors.

- BCA Protein Assay Kit.

- Precast polyacrylamide gels (e.g., 4-12% Bolt gels, Bio-Rad).

- Nitrocellulose or PVDF membranes.

- Primary antibodies: Anti-p53, anti-p21, anti-PUMA (BBC3), anti-MDM2, anti-cleaved PARP, and a loading control (e.g., Anti-GAPDH or Anti-β-Actin).

- HRP-conjugated secondary antibodies.

- Enhanced Chemiluminescence (ECL) detection reagent.

- Procedure:

- Cell Treatment and Lysis: Seed neuroblastoma cells in culture dishes and treat with milademetan (e.g., 100 nM to 1 μM) or DMSO control for a time course (e.g., 4, 8, 16, 24 hours). Wash cells with cold PBS and lyse them directly in the dish using ice-cold RIPA buffer. Scrape the lysates and clarify by centrifugation.

- Protein Quantification and Denaturation: Determine the protein concentration of the supernatants using the BCA assay. Dilute samples in Laemmli sample buffer and denature at 90-100°C for 5-10 minutes.

- Gel Electrophoresis and Transfer: Load equal amounts of protein (e.g., 20-30 μg) onto a precast gel. Resolve proteins by electrophoresis and then transfer them to a nitrocellulose membrane.

- Antibody Probing: Block the membrane with 5% non-fat milk for 1 hour at room temperature. Incubate with primary antibodies diluted in blocking buffer overnight at 4°C. Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

- Detection: After washing, incubate the membrane with ECL reagent and capture the signal using radiographic film or a digital imaging system.

- Expected Results: Successful MDM2 inhibition by milademetan should lead to a rapid and sustained increase in p53 protein levels, followed by increased expression of p21 and the pro-apoptotic protein PUMA. Induction of apoptosis is confirmed by the appearance of cleaved PARP fragments. [2]

In Vivo Efficacy Study in Xenograft Models

This protocol outlines the evaluation of milademetan's antitumor efficacy in mouse models, providing critical pre-clinical data for therapeutic potential. [1] [2]

- Principle: Human neuroblastoma cells or patient-derived xenografts are implanted into immunodeficient mice to assess tumor growth inhibition in response to oral milademetan administration.

- Materials:

- Female BALB/c nude mice (e.g., 6-8 weeks old).

- WT p53 neuroblastoma cell line (e.g., 5 million cells in Matrigel) or a PDX tumor fragment.

- Milademetan, resuspended in 0.5% methylcellulose.

- Calipers for tumor measurement.

- Procedure:

- Tumor Inoculation: Implant cells or tumor fragments subcutaneously into the flank of mice.

- Randomization and Dosing: When tumors reach a target volume of approximately 150 mm³, randomize the mice into treatment groups (e.g., n=8). Treat one group with vehicle (0.5% methylcellulose) and the other with milademetan (e.g., 100 mg/kg) via oral gavage, once daily.

- Monitoring: Measure tumor sizes and animal body weights three times per week. Calculate tumor volume (V) using the formula: V = 0.5 × a × b², where 'a' is the long diameter and 'b' is the short diameter.

- Endpoint: Continue treatment for a predefined period or until tumor burden in the control group meets ethical endpoints. Calculate the percent tumor growth inhibition (TGI) using the formula provided in the search results. [1]

- Pharmacodynamic Assessment: To confirm target engagement in vivo, plasma can be collected from the mice and analyzed for levels of MIC-1 (GDF15), a biomarker of p53 activation, using a commercial ELISA kit. [1]

Conclusion

The provided application notes and protocols offer a robust framework for evaluating the efficacy and mechanism of action of milademetan in neuroblastoma models. The strong scientific rationale, based on the WT p53 status of most neuroblastomas and the proven activity of milademetan in other WT p53 cancers, supports its investigation as a targeted therapeutic strategy. Researchers are equipped with detailed methodologies to generate critical pre-clinical data on cell viability (IC50), pathway activation, and in vivo tumor suppression, which can help advance this promising agent towards potential clinical application for neuroblastoma patients.

References

- 1. Milademetan in Advanced Solid Tumors with MDM2 ... [pmc.ncbi.nlm.nih.gov]

- 2. Milademetan is a highly potent MDM2 inhibitor in Merkel ... [pmc.ncbi.nlm.nih.gov]

- 3. Targeting the p53-MDM2 Pathway for Neuroblastoma Therapy [pmc.ncbi.nlm.nih.gov]

- 4. Milademetan is a highly potent MDM2 inhibitor in Merkel ... [insight.jci.org]

Active Azacitidine Combination Strategies in AML

The following table summarizes some of the recently studied or applied combination therapies involving azacitidine for Acute Myeloid Leukemia.

| Combination Drug | Drug Class / Mechanism | Reported Efficacy (Example) | Key Findings / Context | Source Type & Year |

|---|---|---|---|---|

| Venetoclax | BCL-2 inhibitor (apoptosis inducer) | CR/CRi rate: 66.4% (VIALE-A trial); Median OS: 14.7 months [1] [2] | Now a leading initial therapy for elderly AML patients ineligible for intensive chemotherapy. [1] | Clinical Trial (2025) [1] |

| Granulocyte Colony-Stimulating Factor (G-CSF) | Myeloid growth factor | CR/CRi rate: 81.6% after one cycle (VAG regimen) [1] | Proposed to promote differentiation of leukemia cells and increase sensitivity to venetoclax. [1] | Phase 2 Trial (2025) [1] |

| Lenalidomide | Immunomodulatory drug (IMiD) | CR/CRi rate: 38% (combined with AZA) [2] | Explored in clinical trials, though one study showed no significant benefit over azacitidine alone. [2] | Clinical Trial Review (2025) [2] |

| Histone Deacetylase (HDAC) Inhibitors | Epigenetic modulator | No significant improvement in CR or OS vs. AZA alone [2] | Despite preclinical synergy, clinical trial results have been largely disappointing. [2] | Review & Meta-analysis (2025) [2] |

| Gemtuzumab Ozogamicin (GO) | Anti-CD33 antibody-drug conjugate | Not quantified in results | A significant treatment option for high-risk MDS and unfit AML; FDA-approved for CD33-positive AML. [2] | Review Article (2025) [2] |

Experimental Workflow for Identifying Drug Combinations

Given the focus on developing new combinations, the computational workflow below illustrates a data-driven approach to identifying potential synergistic drug pairs, as exemplified by a study using the Beat AML dataset. This methodology can be adapted for screening novel agents like milademetan [3].

The methodology involves several key steps [3]:

- Defining Interaction Weight: The potency of a drug is quantified using a metric like the median cell viability from high-throughput screening, which is used as the weight for the drug-patient interaction in the network.

- Network Projection and Clustering: The bipartite network is projected to create a Drug Similarity Network (DSN). Community detection algorithms are then used to identify clusters of drugs that have highly correlated effects on the cell population.

- Proposing Combinations: Drugs within the same cluster, which likely share similar mechanisms of action or target the same vulnerable patient subgroups, can be proposed for combination therapy to test for synergistic effects.

Suggestions for Further Research

To find the specific information you need on milademetan, I suggest you:

- Search clinical trial registries such as ClinicalTrials.gov for any active, recruiting, or completed trials involving "milademetan" and "AML".

- Use specialized scientific databases like PubMed or Google Scholar with a focused query:

"milademetan" OR "MDM2 inhibitor" AND "azacitidine" AND "acute myeloid leukemia". - Look for conference abstracts from major hematology/oncology meetings (e.g., ASH, EHA, AACR), where preclinical and early-phase clinical data are often first presented.

References

Milademetan low-dose cytarabine venetoclax clinical trial

Clinical Trial Overview & Efficacy Data

This section summarizes the design and key outcomes of the phase I clinical trial (NCT03634228) investigating milademetan in combination with LDAC ± venetoclax [1] [2] [3].

Table 1: Clinical Trial Design

| Trial Aspect | Description |

|---|---|

| ClinicalTrials.gov ID | NCT03634228 [1] |

| Phase | I/II (Phase II expansion was not conducted) [3] |

| Study Population | Adults with TP53 wild-type AML (Relapsed/Refractory or Newly Diagnosed unfit) [1] |

| Treatment Arms | Milademetan + LDAC ± Venetoclax [1] |

| Primary Objectives | Safety, Tolerability, and Determination of Recommended Phase II Dose [1] |

Table 2: Patient Baseline Characteristics (N=16)

| Characteristic | Value |

|---|---|

| Median Age (Range) | 70 years (23 - 80) [1] |

| Patient Status | 14 R/R AML, 2 Newly Diagnosed treated secondary AML [1] |

| Median Prior Lines of Therapy (Range) | 3 (1 - 7) [1] |

| Prior Venetoclax Exposure | 13 (93% of R/R patients) [1] |

| Prior Allogeneic SCT | 6 (38%) [1] |

Table 3: Efficacy and Safety Outcomes

| Outcome Measure | Result |

|---|---|

| Overall Response Rate (ORR) | 13% (2 patients) [1] [2] |

| Type of Response | Complete Remission with incomplete hematological recovery (CRh) [1] |

| Median Treatment Cycles (Range) | 1 (1 - 4) [1] |

| Most Common AEs | Gastrointestinal toxicities (Nausea, Diarrhea) [1] [3] |

| Grade ≥3 Gastrointestinal Toxicity | 50% of patients [2] |

| Dose-Limiting Toxicity (DLT) | Grade 3-4 Diarrhea [3] |

Detailed Experimental Protocols

The trial incorporated comprehensive methodologies for patient monitoring and correlative analysis to understand the mechanisms of response and resistance [1].

Table 4: Key Experimental Methodologies

| Method | Application & Details |

|---|---|

| Patient Selection & Therapy | Patients were adults (≥18 years) with TP53 wild-type AML. The phase I portion used a 3 + 3 Bayesian design to determine the recommended dose. Milademetan was administered orally on specified days in 28-day cycles alongside subcutaneous LDAC (days 1-10) with or without daily venetoclax [1] [3]. |

| Response & Toxicity Assessment | Treatment responses were assessed using European LeukemiaNet (ELN) 2017 criteria. Toxicity was graded according to the NCI Common Terminology Criteria for Adverse Events (CTCAE), version 5 [1] [3]. |

| Correlative Analysis (CyTOF) | Bone marrow and peripheral blood samples were collected at baseline and end of cycle 1. Cells were analyzed using a 51-parameter, leukemia-focused panel via Cytometry by Time-of-Flight (CyTOF). This allowed for single-cell proteomic profiling to investigate signaling pathways and apoptotic molecules [1]. |

| p53 Status Confirmation | TP53 wild-type status was a key enrollment criterion, confirmed via next-generation sequencing. p53 protein expression was also evaluated in available bone marrow specimens using immunohistochemistry (IHC) [1] [3]. |

Mechanistic Insights & Correlative Analysis

The correlative CyTOF analysis provided deep insights into the functional mechanisms of the treatment combination [1] [2].

- Responders showed a therapy-induced reduction of the pro-survival protein MCL1 and the RNA-binding protein YTHDF2 in leukemia cells, which likely potentiated cell death.

- CD34+ leukemia blasts with high BCL-2 expression were eliminated after therapy in responding patients.

- An immune-rich microenvironment was also associated with a positive treatment response.

The following diagram illustrates the proposed mechanism of action of the three-drug combination at the cellular level.

Application Notes for Research & Development

- Patient Selection is Critical: The trial enrolled a heavily pre-treated population, with 93% of R/R patients having prior venetoclax exposure, which may have contributed to the modest 13% response rate [1]. Future studies might show greater efficacy in less pre-treated, newly diagnosed patient cohorts.

- Toxicity Management is Key: The high rate of significant gastrointestinal toxicity (50% of patients experienced grade ≥3 events) necessitates proactive management and dose modification strategies in future protocol designs [1] [2].

- Leverage Predictive Biomarkers: The correlative analysis suggests that reductions in MCL1 and YTHDF2 could serve as potential predictive biomarkers of response. Incorporating these measurements in future trials could help identify patients most likely to benefit from this combination therapy [1] [2].

- Understand Mechanisms of Resistance: The acquisition of TP53 mutations post-therapy in one patient and the baseline abundance of anti-apoptotic proteins highlight key resistance mechanisms. Targeting multiple apoptotic pathway components simultaneously may be necessary to overcome resistance [3].

Conclusion

The phase I study demonstrates that the combination of milademetan, LDAC, and venetoclax is feasible but has limited efficacy and significant gastrointestinal toxicity in a heavily pre-treated R/R AML population [1] [3]. The translational Correlative analysis provides a strong rationale for future research, suggesting that response is linked to the disruption of specific survival pathways in leukemia cells, including the reduction of MCL1 and YTHDF2 [1] [2].

References

Comprehensive Application Notes and Protocols for Investigating Milademetan-Induced G1 Cell Cycle Arrest, Senescence, and Apoptosis in Cancer Research

Introduction to Milademetan (DS-3032) as an MDM2 Inhibitor

Milademetan (DS-3032) is a specific, orally active small-molecule inhibitor targeting the MDM2-p53 protein interaction, representing a promising therapeutic approach for cancers retaining wild-type TP53 function. This inhibitor selectively binds to MDM2, disrupting its interaction with the tumor suppressor protein p53, which subsequently stabilizes and activates p53-mediated transcriptional programs in cancer cells. Milademetan has demonstrated significant preclinical efficacy across various cancer models, including acute myeloid leukemia (AML), solid tumors, Merkel cell carcinoma, and neuroblastoma, making it a compound of considerable interest for oncological research and drug development [1] [2].

The therapeutic rationale for MDM2 inhibition stems from the critical role of the MDM2-p53 axis in oncogenesis. In normal cellular conditions, MDM2 functions as an E3 ubiquitin ligase that regulates p53 levels through ubiquitin-mediated degradation, maintaining p53 at low concentrations. Many cancers exploit this regulatory mechanism by overexpressing MDM2 to effectively suppress p53 tumor suppressor activity, even when TP53 genes remain wild-type. By pharmacologically disrupting this interaction, milademetan reactivates the p53 pathway in susceptible malignancies, initiating transcriptional programs that lead to cell cycle arrest, senescence, and apoptosis [2] [3].

Mechanism of Action and Signaling Pathways

Molecular Mechanism of p53 Reactivation

Milademetan functions by binding to the p53-interaction pocket of MDM2, thereby preventing MDM2-mediated ubiquitination and degradation of p53. This inhibition results in rapid accumulation and stabilization of functional p53 protein within the nucleus. The stabilized p53 then functions as a transcription factor, binding to specific response elements in target genes and initiating a complex transcriptional program that determines cell fate [1] [2]. The key molecular events following MDM2 inhibition include:

- p53 Protein Stabilization: Within hours of milademetan treatment, cellular p53 levels increase significantly, with maximal accumulation observed between 4-8 hours post-treatment in sensitive cell lines.

- Transcriptional Activation: Stabilized p53 binds to p53-response elements, activating transcription of critical target genes including ( CDKN1A ) (encoding p21), ( BAX ), ( PUMA ), ( MDM2 ), and ( NOXA ).

- Cell Fate Determination: The specific pattern of gene activation determines whether cells undergo cell cycle arrest, senescence, or apoptosis, influenced by cellular context, stress levels, and genetic background.

Signaling Pathways Activated by MDM2 Inhibition

The following diagram illustrates the key signaling pathways activated by milademetan treatment and their functional outcomes in cancer cells:

Figure 1: Signaling pathways activated by milademetan-mediated MDM2 inhibition. Milademetan disrupts MDM2-mediated p53 degradation, leading to p53 stabilization and transcriptional activation of target genes that coordinate cell cycle arrest, senescence, and apoptosis.

Distinguishing Senescence from Quiescence

It is crucial to differentiate between cellular senescence and reversible quiescence when evaluating milademetan treatment outcomes. While both states involve cell cycle arrest, they represent fundamentally different biological conditions with distinct implications for cancer therapy:

Cellular Senescence: A stable, irreversible cell cycle arrest accompanied by characteristic morphological changes (cellular enlargement, flattened appearance), increased senescence-associated β-galactosidase (SA-β-gal) activity, and secretion of various factors known as the senescence-associated secretory phenotype (SASP) [4] [5]. Senescence represents an active metabolic state maintained by p53/p21 and p16/RB pathways.

Quiescence: A reversible, dormant state typically induced by growth factor withdrawal or contact inhibition, characterized by reduced metabolism and preserved proliferative potential upon stimulation. Quiescent cells do not typically exhibit SASP or the stable arrest features of senescent cells [5].

The distinction is critical in cancer therapy because senescent cells, while non-proliferative, remain metabolically active and may influence the tumor microenvironment through SASP, potentially having both tumor-promoting and tumor-suppressive effects depending on context [4] [5].

Experimental Data and Key Findings

Quantitative Assessment of Milademetan Efficacy

Table 1: Efficacy of milademetan across various cancer cell models demonstrating concentration-dependent effects

| Cell Line | Cancer Type | p53 Status | IC50 Value (nM) | Key Effects Observed | Experimental Duration | Citation |

|---|---|---|---|---|---|---|

| MKL-1 | Merkel Cell Carcinoma | Wild-type | 21.9 | Decreased viability, p53 accumulation, PARP cleavage | 72 hours | [2] |

| WaGa | Merkel Cell Carcinoma | Wild-type | 17.7 | Reduced viability, p21 induction, apoptosis | 72 hours | [2] |

| PeTa | Merkel Cell Carcinoma | Wild-type | 52.63 | Cell cycle arrest, senescence markers | 72 hours | [2] |

| MS-1 | Merkel Cell Carcinoma | Mutant | Resistant | No significant response | 72 hours | [2] |

| SH-SY5Y | Neuroblastoma | Wild-type | 17.7 | G1 arrest, senescence, tumor growth delay in vivo | 72 hours | [1] |

| IMR5 | Neuroblastoma | Wild-type | 25.7 | Reduced viability, apoptosis induction | 72 hours | [1] |

Table 2: Temporal progression of molecular events following milademetan treatment in sensitive cell lines

| Time Post-Treatment | Molecular Events | Downstream Consequences |

|---|---|---|

| 2-8 hours | p53 protein accumulation, MDM2 upregulation | Initial response signaling |

| 8-24 hours | p21 induction, CDK4/6 inhibition, RB hypophosphorylation | G1 cell cycle arrest initiation |

| 16-48 hours | PUMA/BAX activation, PARP cleavage, SASP factor expression | Commitment to apoptosis/senescence |

| 48-72 hours | Stable cell cycle exit, SA-β-gal activity, morphological changes | Established senescence phenotype |

| >72 hours | Chronic secretory phenotype, potential immune cell recruitment | Tumor microenvironment modification |

Research findings have demonstrated that milademetan treatment selectively inhibits viability in cancer cell lines with wild-type TP53, independently of MYCN status in neuroblastoma models [1]. The response to milademetan is characterized by dose-dependent and time-dependent effects, with more sensitive cell lines showing lower IC50 values and AUC metrics [2]. Importantly, the differential sensitivity to milademetan directly correlates with TP53 status, with TP53 mutant cell lines exhibiting significant resistance, highlighting the specificity of the compound's mechanism of action [2].

Detailed Experimental Protocols

Cell Viability and Proliferation Assay

Purpose: To evaluate the concentration-dependent effects of milademetan on cancer cell viability and determine IC50 values.

Materials:

- Cancer cell lines with wild-type TP53 (e.g., MKL-1, WaGa, SH-SY5Y) and TP53 mutant controls (e.g., MS-1)

- Milademetan (prepare 10 mM stock solution in DMSO, store at -20°C)

- Cell culture medium appropriate for each cell line

- 96-well tissue culture plates

- ATP-based viability assay kit (e.g., CellTiter-Glo)

- Microplate reader capable of detecting luminescence

Procedure:

- Seed cells in 96-well plates at optimized densities (typically 1,000-5,000 cells/well in 100 μL medium) and allow to adhere overnight.

- Prepare milademetan working concentrations by serial dilution in culture medium (recommended range: 0-2000 nM). Include DMSO vehicle controls.

- Treat cells with milademetan or vehicle control in triplicate for each concentration.

- Incubate cells for 24-72 hours at 37°C, 5% CO₂.

- Equilibrate plates to room temperature for 30 minutes.

- Add CellTiter-Glo reagent according to manufacturer's instructions (typically equal volume to culture medium).

- Mix contents for 2 minutes on an orbital shaker to induce cell lysis.

- Allow the plate to incubate at room temperature for 10 minutes to stabilize luminescent signal.

- Measure luminescence using a plate reader.

- Calculate percentage viability relative to vehicle-treated controls and determine IC50 values using appropriate curve-fitting software (e.g., GraphPad Prism).

Technical Notes:

- Ensure DMSO concentrations remain constant across all treatments (typically ≤0.1%).

- Include a minimum of 8 concentration points for accurate IC50 determination.

- Perform time-course experiments (24, 48, 72 hours) to assess temporal aspects of response.

- Validate TP53 status of cell lines through sequencing or Western blotting.

Cell Cycle Analysis by Flow Cytometry

Purpose: To detect milademetan-induced G1 cell cycle arrest through DNA content quantification.

Materials:

- Milademetan-treated and control cells

- Phosphate-buffered saline (PBS), ice-cold

- 70% ethanol in PBS (pre-chilled to -20°C)

- Propidium iodide (PI) staining solution: PBS containing 50 μg/mL PI, 0.1 mg/mL RNase A, 0.05% Triton X-100

- Flow cytometry tubes

- Flow cytometer with 488 nm excitation and >600 nm emission filter

Procedure:

- Treat cells with milademetan at IC50 and 2×IC50 concentrations for 24, 48, and 72 hours.

- Harvest cells by trypsinization, collect by centrifugation (300 × g, 5 minutes).

- Wash cells once with ice-cold PBS.

- Fix cells by resuspending in ice-cold 70% ethanol and incubate at -20°C for at least 2 hours (or overnight).

- Pellet fixed cells (500 × g, 5 minutes) and wash twice with PBS.

- Resuspend cell pellet in PI staining solution (0.5-1 mL) and incubate in the dark at room temperature for 30 minutes.

- Analyze samples using flow cytometry, collecting at least 10,000 events per sample.

- Determine cell cycle distribution using appropriate software (e.g., ModFit LT, FlowJo).

Technical Notes:

- Include untreated and vehicle-treated controls for baseline cell cycle distribution.

- Ensure single-cell suspensions to avoid doublet artifacts in DNA histograms.

- Consider simultaneous staining with anti-Ki67 antibody to distinguish quiescent (G0) from cycling (G1) cells.

- Analyze results for increased G1 population and corresponding decreases in S and G2/M phases.

Senescence-Associated β-Galactosidase Staining

Purpose: To identify cells undergoing milademetan-induced senescence through detection of SA-β-gal activity.

Materials:

- Senescence Detection Kit (e.g., Cell Signaling Technology #9860) or self-prepared solutions

- Fixation Solution: 2% formaldehyde, 0.2% glutaraldehyde in PBS

- Staining Solution: 1 mg/mL X-gal, 5 mM potassium ferrocyanide, 5 mM potassium ferricyanide, 150 mM NaCl, 2 mM MgCl₂ in 40 mM citric acid/sodium phosphate buffer, pH 6.0

- PBS

- Incubator set at 37°C without CO₂

Procedure:

- Culture cells on chamber slides or in 6-well plates and treat with milademetan for 3-5 days.

- Wash cells twice with PBS.

- Fix cells with fixation solution for 10-15 minutes at room temperature.

- Wash cells three times with PBS.

- Prepare fresh staining solution and add to fixed cells.

- Incubate at 37°C without CO₂ for 12-16 hours (overnight).

- Examine cells under brightfield microscopy for development of blue cytoplasmic staining.

- Count SA-β-gal positive cells in multiple random fields (minimum 200 cells per condition).

Technical Notes:

- Include positive controls (e.g., cells treated with 10-20 Gy radiation or 10 μM etoposide for 5 days).

- Optimize incubation time with staining solution to prevent overdevelopment.

- Assess characteristic senescent morphology (enlarged, flattened shape) in addition to SA-β-gal staining.

- Combine with other senescence markers (e.g., p16 immunohistochemistry, SASP factor analysis) for confirmation.

Apoptosis Analysis by Annexin V/Propidium Iodide Staining

Purpose: To quantify milademetan-induced apoptosis through detection of phosphatidylserine externalization.

Materials:

- Annexin V binding buffer (10 mM HEPES, 140 mM NaCl, 2.5 mM CaCl₂, pH 7.4)

- Fluorescently conjugated Annexin V (e.g., FITC or APC)

- Propidium iodide (PI) solution (50 μg/mL in PBS)

- Flow cytometry tubes

- Flow cytometer with appropriate laser and filter configurations

Procedure:

- Treat cells with milademetan for 24, 48, and 72 hours at IC50 and 2×IC50 concentrations.

- Harvest both adherent and floating cells by gentle trypsinization.

- Wash cells twice with ice-cold PBS.

- Resuspend cells in Annexin V binding buffer at 1×10⁶ cells/mL.

- Transfer 100 μL cell suspension to flow cytometry tubes.

- Add fluorescent Annexin V (according to manufacturer's recommended dilution) and incubate for 15 minutes in the dark at room temperature.

- Add 400 μL Annexin V binding buffer and 5 μL PI solution to each tube.

- Analyze samples by flow cytometry within 1 hour.

- Identify populations: Annexin V-/PI- (viable), Annexin V+/PI- (early apoptotic), Annexin V+/PI+ (late apoptotic/necrotic).

Technical Notes:

- Include untreated and vehicle-treated controls for baseline apoptosis.

- Use a apoptosis inducer (e.g., 1 μM staurosporine for 4-6 hours) as a positive control.

- Process samples immediately after harvesting to prevent artifactual apoptosis.

- Correlate with Western blot analysis of cleaved PARP, caspase-3, and other apoptosis markers.

The following diagram illustrates the experimental workflow for assessing milademetan-induced cellular responses:

Figure 2: Experimental workflow for comprehensive assessment of milademetan-induced cellular responses. The protocol encompasses multiple complementary assays to characterize viability, cell cycle arrest, senescence, and apoptosis following treatment.

Troubleshooting and Technical Considerations

Common Technical Challenges and Solutions

Table 3: Troubleshooting guide for common issues in milademetan experiments

| Problem | Potential Cause | Solution |

|---|---|---|

| Lack of efficacy in WT p53 cells | Incorrect TP53 status verification | Verify TP53 status by sequencing; check p53 protein stabilization by Western blot |

| High variability in viability assays | Inconsistent cell seeding or drug dilution | Standardize cell counting method; prepare fresh drug dilutions for each experiment |

| Weak SA-β-gal staining | Insufficient senescence induction or suboptimal staining | Extend treatment duration to 5-7 days; include positive controls; ensure correct pH (6.0) |

| Excessive background in flow cytometry | Cell clumping or inadequate washing | Filter cells through mesh before analysis; increase washing steps |

| Inconsistent Western blot results | Protein degradation or unequal loading | Use fresh protease inhibitors; validate loading controls; ensure proper protein quantification |

Optimization Guidelines

To ensure robust and reproducible results when studying milademetan-induced cellular responses, consider the following optimization strategies:

- Cell Line Validation: Regularly authenticate cell lines and confirm TP53 status, as genetic drift can occur over passages. Use early passage cells for critical experiments.

- Dose-Response Optimization: Perform preliminary range-finding experiments with broad concentration ranges (e.g., 1 nM-10 μM) before precise IC50 determination.

- Time Course Considerations: Assess responses at multiple time points (24, 48, 72, 96 hours) as senescence markers typically appear later than initial cell cycle arrest.

- Combination Assays: Consider multiplexing approaches where possible, such as combining SA-β-gal staining with immunohistochemistry for p21 or p16 to confirm senescence pathways.

Conclusion

Milademetan represents a promising targeted therapeutic approach for TP53 wild-type cancers through its specific inhibition of the MDM2-p53 interaction. The comprehensive application notes and detailed protocols provided here enable researchers to thoroughly investigate the compound's effects on G1 cell cycle arrest, senescence, and apoptosis. The experimental approaches outlined—including viability assays, cell cycle analysis, senescence detection, and apoptosis assessment—provide a robust framework for evaluating milademetan's efficacy and mechanism of action in various cancer models.

The strong correlation between TP53 status and treatment response highlights the importance of proper patient stratification biomarkers for clinical development. Furthermore, the temporal progression of molecular events—from initial p53 stabilization through to established senescence or apoptosis—emphasizes the need for appropriate experimental timing when assessing treatment outcomes. These protocols provide researchers with standardized methods to generate reproducible, quantifiable data on milademetan's anti-cancer activities, supporting both basic research and translational drug development efforts.

References

- 1. Milademetan (DS-3032) | MDM2 Inhibitor [medchemexpress.com]

- 2. Milademetan is a highly potent MDM2 inhibitor in Merkel ... [pmc.ncbi.nlm.nih.gov]

- 3. Targeting p53 pathways: mechanisms, structures and ... [nature.com]

- 4. Senescence as a therapeutically relevant response to ... [pmc.ncbi.nlm.nih.gov]

- 5. Cell cycle arrest is not senescence [aging-us.com]

Comprehensive Application Notes and Protocols on Milademetan: Pharmacokinetic and Pharmacodynamic Characterization for Cancer Research

Introduction to Milademetan and Its Mechanism of Action

Milademetan (RAIN-32, DS-3032b) is a potent oral small-molecule inhibitor of the MDM2-p53 protein-protein interaction that has shown promising antitumor activity in various preclinical models and clinical trials. As a selective MDM2 antagonist, milademetan specifically targets the p53-binding pocket of MDM2, thereby disrupting the MDM2-p53 interaction and restoring p53 tumor suppressor function in cancers with wild-type TP53 status. This mechanism is particularly relevant in MDM2-amplified cancers, where MDM2 overexpression leads to constitutive degradation of functional p53 protein, creating a pseudo-TP53-null phenotype despite the presence of wild-type TP53 genes. The therapeutic rationale for milademetan centers on reactivating the p53 pathway in these susceptible tumors, leading to cell cycle arrest, apoptosis, and ultimately tumor growth inhibition.

The development of milademetan represents a significant advancement in targeted cancer therapy, particularly for tumors characterized by MDM2 amplification such as dedifferentiated liposarcomas, certain sarcomas, and other solid tumors. Preclinical data has demonstrated that milademetan exhibits potent nanomolar activity against MDM2-amplified, TP53 wild-type laboratory models, providing strong rationale for clinical translation [1]. The drug has progressed through phase I clinical trials establishing recommended phase II doses and schedules, and has subsequently been evaluated in phase II basket studies such as MANTRA-2 (NCT05012397) for patients with advanced MDM2-amplified, TP53 wild-type solid tumors [1]. These studies have provided crucial insights into the pharmacokinetic and pharmacodynamic properties of milademetan, which are essential for optimizing its clinical application and guiding future drug development efforts targeting the MDM2-p53 axis.

Pharmacokinetic Properties of Milademetan

Absorption and Distribution

Milademetan demonstrates favorable oral bioavailability with predictable pharmacokinetic patterns when administered according to the established intermittent dosing schedule. Following oral administration, the drug is rapidly absorbed, achieving maximum serum concentration (C~max~) within approximately 3.1 hours post-dose [2]. At the recommended phase II dose of 260 mg administered on an intermittent schedule (days 1-3 and 15-17 of each 28-day cycle), the geometric mean C~max~ reached 1503 ng/mL on day 1 of cycle 1, with an area under the curve from 0-24 hours (AUC~0-24~) of 18,432 ng·h/mL [2]. The linear pharmacokinetics observed across the dose range of 100-200 mg supports consistent and predictable exposure with dose escalation, a valuable characteristic for clinical dosing strategies [3].

The apparent total clearance of milademetan is approximately 15.6 L/h, with a terminal elimination half-life of 10.0 hours [2]. This relatively short half-life supports the use of intermittent dosing schedules that allow for recovery from hematological toxicities, particularly thrombocytopenia, which represents the most significant dose-limiting toxicity of MDM2 inhibition. The pharmacokinetic profile of milademetan compares favorably with other MDM2 inhibitors in clinical development, such as alrizomadlin (APG-115), which also employs intermittent dosing strategies to balance efficacy with toxicity management [3].

Metabolism and Excretion

While detailed metabolism and excretion studies of milademetan in humans are limited in the available literature, insights can be drawn from its structural class and preclinical data. MDM2 inhibitors typically undergo hepatic metabolism primarily via cytochrome P450 enzymes, with subsequent elimination through biliary and renal pathways. The short elimination half-life of 10.0 hours suggests relatively rapid clearance without significant accumulation on intermittent dosing schedules, which aligns with the observed safety profile where toxicities are manageable and reversible with appropriate dose modifications [2].

Table 1: Key Pharmacokinetic Parameters of Milademetan at Recommended Phase II Dose (260 mg)

| Parameter | Value | Conditions |

|---|---|---|

| T~max~ | 3.1 hours | After oral administration |

| C~max~ | 1503 ng/mL | Day 1, Cycle 1 |

| AUC~0-24~ | 18,432 ng·h/mL | Day 1, Cycle 1 |

| Apparent Clearance | 15.6 L/h | Steady state |

| Elimination Half-life | 10.0 hours | Terminal phase |

| Dosing Schedule | Days 1-3 and 15-17 | 28-day cycle |

The pharmacokinetic properties of milademetan have been characterized across multiple dosing schedules in phase I trials, with the intermittent schedule (3 days per week for two weeks in a 28-day cycle) demonstrating the optimal balance between target engagement and safety tolerability [2]. This schedule achieved sufficient drug exposure to activate p53 pathway responses while allowing for hematological recovery during the treatment-free intervals, addressing the principal challenge of hematological toxicity that has plagued previous MDM2 inhibitor development programs.

Pharmacodynamic Properties and Biomarker Responses

Target Engagement and Pathway Activation

Milademetan demonstrates robust target engagement as evidenced by consistent activation of the p53 pathway both in preclinical models and clinical studies. Pharmacodynamic assessments have confirmed that milademetan treatment leads to dose-dependent increases in key p53-regulated proteins, including p21, MDM2 itself, and macrophage inhibitory cytokine-1 (GDF15) [1] [2]. In clinical samples, within 24 hours after the first dose of milademetan, serum GDF15 levels increased by up to 10-fold over baseline, indicating rapid and potent pathway engagement [2]. This rapid response makes GDF15 a valuable circulating biomarker for monitoring target engagement in clinical settings where tumor tissue sampling is challenging.

Western blot analyses of tumor samples from xenograft models and limited patient samples have demonstrated significant upregulation of p53, p21, and MDM2 protein levels following milademetan treatment, confirming disruption of the MDM2-p53 interaction and subsequent p53 stabilization and transcriptional activation [1] [4]. By day 8 of cycle 1 in clinical studies, consistent elevation of these pathway markers was observed, demonstrating sustained pathway activation throughout the dosing period [2]. The magnitude and duration of p53 pathway activation correlated with milademetan exposure, supporting the pharmacological specificity of the observed effects and providing a rationale for dose selection in later-stage trials.

Antitumor Activity and Cellular Responses

The ultimate pharmacodynamic response to milademetan is inhibition of tumor cell proliferation and induction of apoptosis in MDM2-amplified, TP53 wild-type tumors. In preclinical models, including Merkel cell carcinoma with wild-type p53, milademetan treatment resulted in significant reduction in cell viability through activation of p53-mediated apoptosis [4]. Similarly, in patient-derived xenograft models of various solid tumors, milademetan administration led to dose-dependent tumor growth inhibition, with some models showing substantial tumor regression [1].

In the phase II MANTRA-2 clinical trial, milademetan demonstrated clinical antitumor activity against a variety of refractory MDM2-amplified, TP53 wild-type solid tumors [1]. The best overall response among 31 patients with centrally confirmed molecular testing was 19.4% (6/31), including one confirmed partial response and five unconfirmed partial responses. Notably, one patient with endometrial stromal sarcoma achieved a 100% target lesion reduction, demonstrating the potential for profound antitumor effects in susceptible malignancies [1]. The median progression-free survival across the study population was 3.5 months (95% confidence interval, 1.8-3.7), indicating that while responses occurred, they were generally short-lived, highlighting the challenge of maintaining durable disease control with single-agent MDM2 inhibition.

Table 2: Key Pharmacodynamic Biomarkers of Milademetan Activity

| Biomarker | Change | Timing | Significance |

|---|---|---|---|

| GDF15 (MIC-1) | Up to 10-fold increase | Within 24 hours | Early indicator of p53 pathway activation |

| p21 Protein | Significant increase | By day 8 of treatment | Marker of p53 transcriptional activity |

| MDM2 Protein | Significant increase | By day 8 of treatment | Feedback response to p53 activation |

| p53 Protein | Significant stabilization | By day 8 of treatment | Direct evidence of target engagement |

| Tumor Volume | Reduction in responsive patients | By first assessment | Ultimate therapeutic effect |

Detailed Experimental Protocols

In Vitro Cell Viability and Mechanism Assay